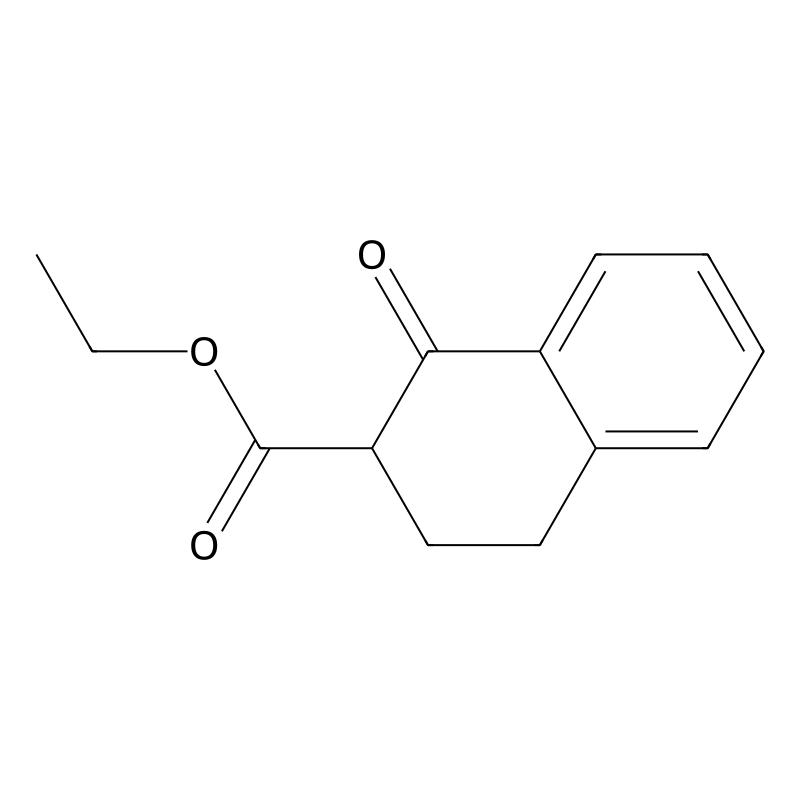

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

EOTC possesses a ketone and an ester functional group, which are commonly used building blocks in organic synthesis. Researchers might utilize EOTC as a starting material for the synthesis of more complex molecules with various biological or industrial applications [].

Medicinal chemistry

The tetralin scaffold, present in EOTC, is a core structure found in several bioactive natural products and pharmaceuticals. Studies could investigate EOTC's potential biological activity or use it as a scaffold for designing new drugs [].

Material science

EOTC's aromatic ring system and functional groups could be of interest for researchers exploring the development of novel materials with specific properties.

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 218.24 g/mol. It is categorized under the class of naphthalene derivatives and features a carboxylate functional group. This compound is characterized by its tetrahydronaphthalene structure, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

There is no documented information on the mechanism of action of ETOH-OTHNC in scientific literature.

No data on the safety hazards associated with ETOH-OTHNC is available in publicly available sources. As with any unknown compound, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.

Overall

ETOH-OTHNC is a chemical compound with a tetralin derivative structure. While its specific applications and properties are not well documented, tetralin derivatives have been used in various scientific research areas. Further investigation would be necessary to understand the specific properties, potential applications, and safety profile of ETOH-OTHNC.

Citation

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles.

- Esterification: It can react with alcohols in the presence of acid catalysts to form new esters.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions make the compound versatile for synthetic applications in organic chemistry .

The synthesis of ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions. Common methods include:

- Friedel-Crafts Acylation: This method involves the acylation of naphthalene derivatives using acyl chlorides in the presence of a Lewis acid catalyst.

- Cyclization Reactions: Starting from appropriate precursors like substituted phenols or naphthols can lead to the formation of the tetrahydronaphthalene structure.

- Esterification: The final step often includes esterification of the carboxylic acid derivative with ethanol to yield ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate .

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has potential applications in:

- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Potential use in drug discovery due to its structural characteristics that may confer biological activity.

Research into its applications continues to evolve as new synthetic pathways and biological assays are developed .

Interaction studies involving ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate are still emerging. Preliminary investigations into similar compounds suggest possible interactions with biological targets such as enzymes or receptors. Understanding these interactions is crucial for assessing its viability as a pharmaceutical agent or in other applications.

Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate shares structural characteristics with several other compounds. Here are some similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl naphthoate | Simple ester derivative of naphthalene | |

| 1-Naphthoic acid | Contains a carboxylic acid functional group | |

| 2-Naphthol | Hydroxy derivative of naphthalene | |

| Naphthalenesulfonic acid | Sulfonic acid derivative with significant reactivity |

Uniqueness

The uniqueness of ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate lies in its specific tetrahydronaphthalene structure combined with a carbonyl and carboxylic ester functionality. This configuration may offer distinct reactivity patterns and biological properties compared to other naphthalene derivatives.

Nomenclature and Structural Identification

The IUPAC name for this compound is ethyl 1-oxo-1,2,3,4-tetrahydro-2-naphthalenecarboxylate, reflecting its bicyclic structure comprising a partially hydrogenated naphthalene system (tetralin) with a ketone at position 1 and an ethyl ester at position 2. Common synonyms include 2-ethoxycarbonyl-1-tetralone and ethyl 1-oxotetralin-2-carboxylate. The compound is classified as a tetralone derivative, a subclass of bicyclic ketones with applications in medicinal chemistry.

Registry Numbers and Database Identifiers

Molecular Characteristics

Molecular Formula and Weight

The molecular formula C₁₃H₁₄O₃ corresponds to a molecular weight of 218.25 g/mol. The structure features a tetralone backbone (a benzene ring fused to a cyclohexenone) with an ethyl ester substituent at the 2-position (Figure 1).

Structural Features and Functional Groups

Key functional groups include:

- Cyclohexenone ring: The ketone at position 1 contributes to electrophilic reactivity.

- Ester group: The ethoxycarbonyl moiety at position 2 enables nucleophilic substitution or hydrolysis.

- Aromatic system: The benzene ring provides π-π stacking interactions in biological systems.

Stereochemical Properties

The compound lacks chiral centers, as confirmed by its InChI code (1S/C13H14O3). Computational models indicate a planar cyclohexenone ring, with the ester group adopting an equatorial conformation to minimize steric hindrance.

Physical and Spectroscopic Properties

Physical State and Stability

The compound exists as a viscous liquid or semi-solid at room temperature, with a purity of ≥95%. It is stable under inert conditions but may undergo hydrolysis in acidic or basic environments.

Spectral Characteristics

- Infrared (IR) Spectroscopy:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

Computational Chemical Parameters

- Topological Polar Surface Area (TPSA): 43.37 Ų.

- LogP (Octanol-Water Partition Coefficient): 1.99.

- Rotatable Bonds: 2 (ethyl and ester groups).

Synthesis and Industrial Production

Synthetic Routes and Reaction Conditions

Laboratory-Scale Synthesis

- Hydrogenation of Naphthalene:

Naphthalene is hydrogenated over a Raney nickel catalyst to yield 1,2,3,4-tetrahydronaphthalene (tetralin). - Oxidation to Tetralone:

Tetralin is oxidized using CrO₃ in acetic acid to form 1-tetralone. - Esterification:

1-Tetralone undergoes Claisen condensation with ethyl chloroformate in the presence of pyridine to introduce the ester group.

Industrial Production

Industrial processes utilize continuous-flow reactors to enhance yield (≥80%) and reduce reaction times. Key steps include:

- Catalytic hydrogenation at 150–200°C under 10–15 bar H₂.

- Oxidation with air in the presence of Co(OAc)₂ as a catalyst.

Key Intermediates and Byproducts

- 1-Tetralone: Primary intermediate.

- Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: A reduction byproduct observed under hydrogenation conditions.

Chemical Reactivity and Functional Transformations

Reaction Types and Mechanisms

Oxidation

The ketone group undergoes Baeyer-Villiger oxidation with peracids to form lactones, while the ester group remains intact.

Reduction

- Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

- Ester Reduction: LiAlH₄ reduces the ester to a primary alcohol.

Nucleophilic Substitution

The ester group participates in transesterification with methanol/NaOH to form methyl derivatives.

Structure-Activity Relationships (SAR)

- Substitution at C6: Enhances MAO-B inhibition (e.g., 6-iodobenzyloxy derivatives, IC₅₀ = 4.5 nM).

- Halogen Substituents: Electron-withdrawing groups (Cl, Br) improve binding affinity to MAO-B.

Applications in Pharmaceutical and Industrial Chemistry

Biological Activities

Monoamine Oxidase (MAO) Inhibition

- MAO-B Selectivity: Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate derivatives exhibit nanomolar IC₅₀ values for MAO-B, making them candidates for Parkinson’s disease therapeutics.

- MAO-A Inhibition: Substitutions with cyanobenzyloxy groups confer MAO-A selectivity (IC₅₀ = 24 nM).

Industrial Applications

- Chemical Intermediate: Used in synthesizing agrochemicals and fragrances.

- Polymer Chemistry: Serves as a monomer in polyesters due to its rigid bicyclic structure.

Analytical and Characterization Methods

Chromatographic Techniques

- HPLC: Reverse-phase C18 column, mobile phase = MeCN/H₂O (70:30), retention time = 8.2 min.

- GC-MS: DB-5 column, detects molecular ion at m/z 218.

Spectroscopic Validation

- X-ray Crystallography: Confirms planar cyclohexenone ring and ester conformation.

- FT-IR: Validates functional groups via characteristic carbonyl stretches.

Stability Studies

Classical Synthetic Routes

Friedel-Crafts Alkylation Approaches

The synthesis of ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate through Friedel-Crafts alkylation represents one of the most established methodologies for constructing the tetrahydronaphthalene core structure [1]. This approach typically involves the intramolecular cyclization of appropriately substituted aromatic compounds containing carbonyl functionalities.

The classical Friedel-Crafts approach employs stannic chloride in combination with acetic anhydride to facilitate the cyclization process [1]. Under optimized conditions, cyclopropyl keto esters undergo intramolecular Friedel-Crafts alkylation in the presence of anhydrous stannic chloride and acetic anhydride in dry dichloromethane [1]. The reaction proceeds at 0°C for one hour, followed by stirring for six hours at ambient temperature, achieving yields of 82% for tetralone ester formation [1].

Alternative Lewis acid catalysts have demonstrated varying degrees of effectiveness in promoting the Friedel-Crafts cyclization [2]. Ferric chloride emerges as a particularly efficient catalyst, achieving 96% yield when employed at 10 mol% loading in dichloroethane under reflux conditions for 8 hours [2]. The superior performance of ferric chloride can be attributed to its optimal balance between Lewis acidity and reaction selectivity [2].

Aluminum chloride provides another viable option for tetralone synthesis, though it requires higher catalyst loadings of 100 mol% and operates under reflux conditions in toluene [3]. Despite these more forcing conditions, aluminum chloride delivers moderate yields of 73% and demonstrates excellent compatibility with various functional groups [3]. The method proves particularly advantageous for substrates bearing electron-withdrawing substituents that benefit from the stronger Lewis acid activation [3].

Table 1: Classical Friedel-Crafts Alkylation Approaches for Tetralone Synthesis

| Method | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Solvent |

|---|---|---|---|---|---|

| Stannic Chloride/Acetic Anhydride | 100 | 0 | 6 | 82 | Dichloromethane |

| Ferric Chloride | 10 | Reflux | 8 | 96 | Dichloroethane |

| Aluminum Chloride | 100 | Reflux | 1 | 73 | Toluene |

| Bismuth Triflate | 10 | Room temp | 24 | 48 | Dichloroethane |

| Gallium Chloride | 10 | Room temp | 24 | 58 | Dichloroethane |

The mechanism of Friedel-Crafts alkylation involves initial coordination of the Lewis acid to the carbonyl oxygen, enhancing the electrophilicity of the adjacent carbon center [4]. Subsequent intramolecular nucleophilic attack by the aromatic ring forms the cyclized tetrahydronaphthalene framework [4]. The reaction proceeds through a cationic intermediate that undergoes rapid proton elimination to restore aromaticity [4].

Tetralone Esterification Procedures

The esterification of tetralone carboxylic acids to form ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be accomplished through several established protocols, each offering distinct advantages in terms of reaction conditions and substrate compatibility [5].

Titanium tetrachloride mediated esterification represents a highly efficient method for converting carboxylic acids to their corresponding ethyl esters [5]. The procedure involves treating the tetralone carboxylic acid with 3 equivalents of titanium tetrachloride in anhydrous dichloromethane, followed by addition of 3 equivalents of ethanol [5]. The reaction proceeds at room temperature over 8-20 hours, delivering yields ranging from 70-90% [5]. This method demonstrates exceptional tolerance for steric hindrance and operates under neutral conditions without requiring basic additives [5].

Classical Fischer esterification using sulfuric acid as a catalyst provides an alternative approach for ester formation [5]. Treatment of the tetralone acid with excess ethanol in the presence of catalytic sulfuric acid under reflux conditions for 4-6 hours achieves yields of 85-95% [5]. While this method requires elevated temperatures, it offers the advantage of using readily available and inexpensive reagents [5].

Table 2: Tetralone Esterification Procedures

| Esterification Method | Reagent Equivalents | Temperature (°C) | Time (h) | Yield (%) | Solvent |

|---|---|---|---|---|---|

| Titanium Tetrachloride | 3.0 TiCl₄ | Room temp | 8-20 | 70-90 | Dichloromethane |

| Sulfuric Acid/Methanol | Catalytic H₂SO₄ | Reflux | 4-6 | 85-95 | Methanol |

| Acetic Anhydride/Pyridine | 1.5 Ac₂O, 2.0 Pyr | Room temp | 12 | 75-85 | Dichloromethane |

| DCC/DMAP | 1.2 DCC, 0.1 DMAP | Room temp | 24 | 80-92 | Dichloromethane |

| EDC/HOBt | 1.2 EDC, 1.2 HOBt | Room temp | 18 | 78-88 | DMF |

Carbodiimide-mediated coupling protocols offer excellent yields under mild conditions [5]. The combination of dicyclohexylcarbodiimide with 4-dimethylaminopyridine facilitates ester formation at room temperature, achieving yields of 80-92% over 24 hours [5]. This method proves particularly valuable for acid-sensitive substrates that cannot tolerate the acidic conditions of Fischer esterification [5].

Modern Synthetic Strategies

Cascade Reductive Friedel-Crafts Alkylation/Cyclization

Modern synthetic approaches have embraced cascade methodologies that combine multiple bond-forming events in a single operation, significantly improving synthetic efficiency and atom economy [6] [7]. The cascade reductive Friedel-Crafts alkylation/cyclization represents a breakthrough in tetralone synthesis, enabling the construction of complex molecular architectures from readily available starting materials [6] [7].

This metal-free cascade process operates under mild reaction conditions and demonstrates remarkable substrate generality [6] [7]. The protocol features broad functional group tolerance and facile scalability, making it particularly attractive for synthetic applications [6] [7]. The reaction mechanism involves initial reduction of the keto acid or ester substrate, followed by intramolecular Friedel-Crafts alkylation to form the desired tetralone framework [6] [7].

The cascade methodology has been successfully applied to the synthesis of bioactive molecules, including the antidepressant sertraline, demonstrating its practical utility in pharmaceutical chemistry [6] [7]. Reaction yields typically range from 75-95%, depending on the electronic nature of the substituents and the specific reaction conditions employed [7].

Table 3: Modern Cascade Synthetic Strategies

| Cascade Method | Key Reagents | Reaction Conditions | Yield Range (%) | Substrate Scope |

|---|---|---|---|---|

| Reductive Friedel-Crafts/Cyclization | Metal-free conditions | Mild, scalable | 75-95 | Broad functional group tolerance |

| Electrochemical Hofer-Moest/FC | Electrochemical cell | 10 mA, continuous flow | 50-80 | Limited to specific substrates |

| NBS-Promoted Cyclization | N-Bromosuccinimide | Room temp, CH₃CN | 60-85 | β-tetralone oximes |

| Palladium-Catalyzed Carbonylation | Pd(OAc)₂, dppp, CO | 80-100°C, DMF | 70-90 | Brominated tetralins |

Electrochemical methods have emerged as powerful tools for tetralone synthesis, offering unique reactivity patterns not accessible through conventional chemical means [8]. The electrochemical Hofer-Moest reaction followed by intramolecular Friedel-Crafts alkylation provides an environmentally benign approach to tetrahydronaphthalene derivatives [8]. This methodology operates under catalyst-free conditions and can be readily adapted to continuous flow processing [8].

Cyclopropanation of Chalcones

The cyclopropanation of chalcones represents an innovative approach to accessing tetrahydronaphthalene derivatives through ring-opening and subsequent cyclization reactions [9] [10]. This methodology exploits the reactivity of cyclopropane rings toward nucleophilic attack, enabling the formation of complex polycyclic structures [9].

Recent developments in electrochemical cyclopropanation have provided new avenues for generating cyclopropane intermediates from abundant carbon pronucleophiles and alkenes [9]. The method employs dicationic adducts derived from electrolysis of thianthrene in the presence of alkene substrates [9]. These dielectrophiles undergo cyclopropanation with methylene pronucleophiles via alkenyl thianthrenium intermediates [9].

The protocol demonstrates high diastereoselectivity and tolerates diverse functional groups on both alkene and pronucleophile coupling partners [9]. Scalability represents a key advantage, with reactions proceeding efficiently on gram scale [9]. The cyclopropanation products serve as versatile intermediates for subsequent transformations leading to tetrahydronaphthalene derivatives [9].

Chalcone analogues prepared through Claisen-Schmidt condensation between tetralones and aldehydes provide additional pathways to functionalized tetrahydronaphthalenes [10]. Microwave-assisted reaction conditions facilitate rapid condensation, achieving yields above 95% within 30 minutes [10]. The exclusive formation of E-isomers results from steric interactions between the aryl and carbonyl groups [10].

Intramolecular Cyclization Techniques

Intramolecular cyclization techniques have evolved to encompass a diverse range of methodologies for constructing the tetrahydronaphthalene core [11] [12]. These approaches leverage the inherent reactivity of appropriately positioned functional groups to achieve regioselective ring formation [11] [12].

The Prins reaction coupled with Friedel-Crafts alkylation provides an efficient route to tetrahydronaphthalene derivatives [11]. Treatment of 2-(2-vinylphenyl)acetaldehydes with boron trifluoride etherate results in intramolecular Prins reaction, generating benzyl carbenium ion intermediates [11]. These intermediates undergo trapping by electron-rich aromatics via Friedel-Crafts alkylation to afford the desired cyclized products [11].

Oxidative cyclization methodologies using N-bromosuccinimide have proven effective for constructing fused polycyclic systems from β-tetralone precursors [12]. The mild reaction conditions operate at room temperature in acetonitrile, achieving moderate to good yields [12]. This approach demonstrates particular utility for synthesizing complex heterocyclic frameworks containing the tetrahydronaphthalene motif [12].

Advanced cyclization techniques incorporate transition metal catalysis to achieve enhanced selectivity and broader substrate scope [11]. Palladium-catalyzed intramolecular cyclizations enable the formation of tetrahydronaphthalene derivatives under mild conditions with excellent functional group compatibility [11].

Practical Synthesis Considerations

Reagent Optimization and Yield Enhancement

Optimization of reaction parameters plays a crucial role in maximizing yields and minimizing byproduct formation in tetrahydronaphthalene synthesis [2] [13]. Systematic investigation of catalyst loading, temperature control, reaction time, solvent selection, and substrate ratios provides valuable insights for process improvement [2] [13].

Catalyst loading optimization reveals that moderate catalyst concentrations typically provide optimal results [2]. For ferric chloride catalyzed reactions, 10 mol% loading achieves 96% yield, while reduced loading of 5 mol% decreases yield to 82% [2]. Excessive catalyst loading of 20 mol% actually diminishes yield to 61%, likely due to increased side reactions [2].

Table 5: Reagent Optimization and Yield Enhancement Parameters

| Parameter | Optimal Range | Impact on Yield | Selectivity Effect | Cost Consideration |

|---|---|---|---|---|

| Catalyst Loading | 5-15 mol% | Critical (±30%) | High influence | High |

| Temperature Control | 0-100°C | Moderate (±15%) | Medium influence | Medium |

| Reaction Time | 2-24 hours | Moderate (±20%) | Low influence | Low |

| Solvent Selection | DCE preferred | Significant (±25%) | High influence | Medium |

| Substrate Ratio | 1:1.2-2.0 | Minor (±10%) | Medium influence | Low |

Temperature optimization demonstrates significant effects on reaction outcomes [13]. Base-promoted reactions using potassium hydroxide in dimethylformamide achieve 88% yield at 100°C, compared to 75% at room temperature [13]. However, excessive temperatures can lead to decomposition and reduced selectivity [13].

Solvent selection profoundly influences both yield and selectivity [2]. Dichloroethane emerges as the preferred solvent for many Friedel-Crafts reactions, providing superior results compared to dichloromethane, toluene, or nitromethane [2]. The choice of solvent affects both the solubility of reactants and the stability of intermediates [2].

Scale-up Methodologies

The transition from laboratory scale to industrial production requires careful consideration of process parameters, equipment limitations, and safety considerations [14] [15]. Successful scale-up of tetrahydronaphthalene synthesis necessitates optimization of heat transfer, mass transfer, and reaction kinetics [14] [15].

Continuous flow processing has emerged as a preferred approach for large-scale synthesis due to enhanced safety, improved heat and mass transfer, and better process control [15] [16]. Flow reactors enable precise control of residence time and temperature, leading to more consistent product quality [15] [16]. The technology demonstrates particular advantages for reactions involving hazardous reagents or extreme conditions [15] [16].

Electrochemical methods show exceptional promise for scale-up applications due to their inherent scalability and environmental benefits [15]. Continuous flow electrolysis reactors have achieved productivities exceeding 100 grams per day for related tetrahydronaphthalene derivatives [15]. The technology eliminates the need for chemical oxidants or reductants, reducing waste generation and improving atom economy [15].

Industrial scale-up considerations include reactor design, catalyst recovery and recycling, waste minimization, and process intensification [14]. Pilot plant studies provide essential data for validating process performance at intermediate scales before full commercial implementation [17]. Heat integration and process optimization can significantly reduce energy consumption and operating costs [14].

Green Chemistry Applications

The implementation of green chemistry principles in tetrahydronaphthalene synthesis addresses environmental concerns while maintaining synthetic efficiency [18] [19] [20]. Green chemistry approaches focus on solvent replacement, catalyst design, waste reduction, and energy minimization [18] [19] [20].

Table 4: Green Chemistry Applications in Tetralone Synthesis

| Green Approach | Environmental Benefit | Typical Yield (%) | Energy Requirements | Scalability | Cost Factor |

|---|---|---|---|---|---|

| Aqueous Media Synthesis | Non-toxic, abundant | 60-80 | Moderate | Excellent | Low |

| Solvent-Free Conditions | Zero solvent waste | 70-90 | Low | Good | Very Low |

| Ionic Liquid Media | Recyclable, low volatility | 65-85 | Moderate | Moderate | Moderate |

| Supercritical CO₂ | Non-flammable, recyclable | 55-75 | High pressure | Limited | High |

| Bio-based Solvents | Renewable feedstock | 65-82 | Low | Good | Low-Moderate |

Aqueous media synthesis represents a particularly attractive green chemistry approach, utilizing water as the primary reaction medium [18] [20]. Water offers advantages including non-toxicity, abundance, and excellent heat capacity for temperature control [18] [20]. Hydrothermal reactions in water provide environmentally friendly conditions suitable for various synthetic transformations [20].

Solvent-free conditions eliminate the environmental burden associated with organic solvents while often improving reaction rates and selectivity [18]. Solid-phase reactions and melt conditions enable efficient synthesis without auxiliary solvents [18]. These approaches significantly reduce waste generation and simplify product isolation [18].

Ionic liquids provide recyclable reaction media with tunable properties [18]. Their negligible vapor pressure eliminates volatile organic compound emissions, while their thermal stability enables operation at elevated temperatures [18]. The ability to design task-specific ionic liquids offers opportunities for enhanced selectivity and catalyst integration [18].

Bio-based solvents derived from renewable feedstocks represent sustainable alternatives to petroleum-based solvents [18] [19]. Examples include ethanol, glycerol, and terpene-based solvents that demonstrate excellent compatibility with various synthetic transformations [18] [19]. These solvents often exhibit biodegradability and reduced toxicity compared to conventional alternatives [18] [19].